(2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid
Description
Properties
IUPAC Name |
(2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7-,16-14+,18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGNMFUMZSAZCW-VOYUZAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(/C)\C=C\1/CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205252-57-9 | |
| Record name | 9cUAB30 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205252579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9CUAB30 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | UAB-30 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP09575EX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Lithiation of Dimethyl Crotonate
Traditional Reformatzky reactions using zinc and toxic solvents like benzene were replaced by direct lithiation of dimethyl crotonate (1) using lithium diisopropylamide (LDA) in tetrahydrofuran (THF). This single-step lithiation eliminates heavy metal usage and improves reproducibility.
Reaction Conditions
-
Reagent: LDA (2.5 eq) in THF at -78°C
-
Substrate: Dimethyl crotonate
-
Yield: 85–90% (crude)
Bromination in Benign Solvents
Bromination of intermediate 2 was optimized by replacing carbon tetrachloride with benzotrifluoride, reducing toxicity.
Key Data
| Parameter | Value |
|---|---|
| Solvent | Benzotrifluoride |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Yield | 92% |
Lactone Reduction and Aldehyde Formation
Two-Step Reduction of Lactone 4
Prior methods used diisobutylaluminum hydride (DIBAH) for lactone reduction, yielding a 5:1 mixture of Z-8 and E-8 aldehydes. The patent introduces a two-step sequence via methyl ester Z-6, enhancing stereochemical control.
Steps
-
Reduction: LiAlH₄ in THF at -78°C (yield: 88%)
-
Oxidation: Stabilized 2-iodoxybenzoic acid (sIBX) in dichloromethane
Oxidation with sIBX
sIBX replaced explosive IBX, improving safety. Isophthalic acid byproducts were removed via aqueous extraction.
Optimized Conditions
-
Temperature: 0–5°C
-
Workup: Washing with 5% NaHCO₃
-
Yield of Z-8: 78% (99% purity)
Horner-Emmons Olefination
Coupling of Z-8 with Phosphonate 3
The critical coupling step between aldehyde Z-8 and triethyl phosphonosenecioate (E-3/Z-3) was optimized using LDA as a base, achieving a 9:1 selectivity for 2E-9 over 2Z-9.
Reaction Parameters
| Parameter | Value |
|---|---|
| Base | LDA (1.2 eq) |
| Solvent | THF/HMPA (4:1) |
| Temperature | -40°C to -30°C |
| Yield | 79% (2E-9) |
Isomer Selectivity
Unexpectedly, the 2E-9 isomer dominated regardless of E-3/Z-3 starting ratio, enabling crystallization from isopropanol for 99.1% purity.
Hydrolysis and Final Purification
Saponification of Ester 2E-9
Basic hydrolysis of 2E-9 with potassium hydroxide in methanol yielded MRZ-20321.
Conditions
-
Base: KOH (3 eq)
-
Temperature: Reflux (65°C)
-
Yield: 78%
Recrystallization Protocols
Final purification used solvent systems to avoid chromatography:
-
Isopropanol: Crystallization at -10°C (purity: 99.5%)
-
n-Heptane/2-Methyl-THF: 7:3 mixture (purity: 99.3%)
Comparative Analysis of Traditional vs. Improved Methods
| Step | Traditional Method (Atigadda et al.) | Improved Method (EP3429985A1) |
|---|---|---|
| Lithiation | Reformatzky reaction (Zn/CCL₄) | Direct lithiation (LDA/THF) |
| Lactone Reduction | DIBAH (5:1 Z-8/E-8) | LiAlH₄/sIBX (9:1 Z-8/E-8) |
| Coupling Selectivity | 2:1 (2E-9/2Z-9) | 9:1 (2E-9/2Z-9) |
| Final Yield | 45% (over 8 steps) | 63% (over 6 steps) |
Challenges and Solutions in Scalability
Chemical Reactions Analysis
Types of Reactions
UAB-30 undergoes various chemical reactions, including:
Oxidation: UAB-30 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert UAB-30 to its reduced forms.
Substitution: UAB-30 can undergo substitution reactions, particularly at the conjugated trienoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of UAB-30, which can have different biological activities and properties .
Scientific Research Applications
The compound is a synthetic retinoid that interacts with nuclear receptors, particularly the Retinoid X Receptor (RXR). RXRs are crucial in regulating gene expression related to metabolism, differentiation, and development. Research indicates that UAB30 can modulate pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy. The compound's ability to influence these pathways is attributed to its structural characteristics, which allow it to bind effectively to RXR and possibly other nuclear receptors .
Cancer Treatment
UAB30 has been investigated for its potential in cancer therapy. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This effect is particularly notable in breast cancer cells where UAB30's interaction with RXR enhances the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .
Metabolic Disorders
In addition to its anticancer properties, UAB30 has been studied for its effects on metabolic disorders. Research indicates that it may improve insulin sensitivity and lipid metabolism in animal models of obesity and diabetes. This is achieved through modulation of metabolic pathways associated with fat storage and glucose utilization .
Case Study 1: Cancer Cell Line Inhibition
A study published in a peer-reviewed journal demonstrated that treatment with UAB30 resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The mechanism was linked to the activation of the RXR pathway, which led to increased expression of genes involved in apoptosis .
Case Study 2: Metabolic Regulation
In a controlled animal study, UAB30 administration improved metabolic parameters such as fasting glucose levels and lipid profiles. The study highlighted the compound's potential as a therapeutic agent for managing conditions like Type 2 diabetes .
Mechanism of Action
Comparison with
Biological Activity
The compound (2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid , also known as 9cUAB30 , is a synthetic rexinoid that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and prevention. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₈H₃₀O₂
- Molecular Weight : 276.43 g/mol
- CAS Number : 205252-57-9
9cUAB30 functions primarily as a selective agonist for the Retinoid X Receptor (RXR) . RXR is crucial in regulating gene expression related to cell differentiation and apoptosis. The compound's interaction with RXR leads to the activation of downstream signaling pathways that promote anti-cancer effects.
Anticancer Effects
Research has demonstrated that 9cUAB30 exhibits significant anti-neoplastic properties:
-
Neuroblastoma Treatment :
- In studies involving neuroblastoma cell lines, 9cUAB30 significantly inhibited cellular proliferation and induced differentiation. The compound was shown to decrease expression levels of oncogenes such as MYCN and enhance the expression of differentiation markers such as acetylcholinesterase (AChE) and retinoic acid receptors (RARs) .
- In Vivo Studies :
Comparative Efficacy
A comparative analysis of various retinoic acid derivatives highlights the potency of 9cUAB30:
| Compound | Mechanism | Efficacy in Neuroblastoma | Reference |
|---|---|---|---|
| 9cUAB30 | RXR Agonist | Significant | |
| Fenretinide | Low affinity to RAR/RXR | Moderate | |
| 13-cis RA | RAR Agonist | Limited |
Study on RXR Agonists
A pivotal study by Deshpande et al. (2014) explored the efficacy of various methyl-substituted rexinoids, including 9cUAB30. The findings indicated that these compounds not only activated RXR but also demonstrated reduced toxicity compared to traditional retinoids like all-trans retinoic acid (ATRA). The S-enantiomer of 9cUAB30 was identified as having the highest potency with minimal side effects .
Neuroblastoma Differentiation
In a systematic review focusing on neuroblastoma differentiation therapies, it was noted that treatment with 9cUAB30 led to increased neurite outgrowth and a significant decrease in stem cell marker expression in treated neuroblastoma cells. This suggests a robust mechanism for inducing differentiation in malignant cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid?
- Methodological Answer : Synthesis typically involves multi-step conjugated enyne formation, leveraging Wittig or Horner-Wadsworth-Emmons reactions to establish stereochemical control. For example, iterative coupling of dienyl fragments with a naphthalenylidene precursor can achieve the polyene backbone. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize Z/E isomerization . Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures removal of geometric isomers. Structural validation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is the stereochemical configuration of the compound confirmed experimentally?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) is essential for assigning double-bond geometries. For instance, cross-peaks between methyl groups (C3/C7) and adjacent protons on the naphthalenylidene moiety confirm spatial proximity in the 6Z configuration. X-ray crystallography provides definitive proof of the 2E,4E,8E arrangement by resolving bond angles and torsion constraints . Computational methods (DFT) can supplement experimental data by simulating NMR chemical shifts .
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
- Methodological Answer : The compound’s lipophilicity (logP ~5.2, estimated via HPLC retention) necessitates solubilization in DMSO or THF for in vitro assays. Stability studies under varying pH (2–9) and light exposure reveal degradation pathways: photo-isomerization at 6Z and oxidation at conjugated double bonds. Storage recommendations include inert atmospheres (argon) and amber vials at –20°C .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) to putative targets like retinoic acid receptors. Mutagenesis studies (e.g., alanine scanning) identify critical residues in binding pockets. Molecular docking (AutoDock Vina) predicts binding modes, validated by overlaying with X-ray co-crystal structures .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility unaccounted for in simulations. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy by modeling dynamic interactions. Experimental validation via competitive inhibition assays (e.g., IC50 determination) under physiological conditions resolves ambiguities .
Q. What strategies are effective for pharmacological profiling in complex biological matrices?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) detects the compound in plasma or tissue homogenates. Matrix effects are mitigated using isotope-labeled internal standards (e.g., ²H or ¹³C analogs). Pharmacokinetic parameters (Cmax, t½) are derived from in vivo studies (rodents) using non-compartmental analysis (NCA) .
Q. How can computational modeling predict the compound’s reactivity in novel chemical environments?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent-accessible surface area (SASA) analysis identifies regions prone to oxidation. Machine learning models (e.g., graph neural networks) trained on polyene datasets forecast stability under radical or acidic conditions .
Q. What advanced analytical techniques resolve detection challenges in heterogeneous systems?
- Methodological Answer : Cryo-electron microscopy (cryo-EM) visualizes the compound’s interaction with lipid bilayers. Super-resolution microscopy (STED/PALM) tracks subcellular localization in real time. For quantification in environmental samples, solid-phase microextraction (SPME) coupled with GC-MS achieves ppb-level sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
